molecular formula C18H20N4O B2567222 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol

Cat. No.: B2567222
M. Wt: 308.4 g/mol
InChI Key: JLYQCLIQUFEFFL-UHFFFAOYSA-N
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Description

GMC 1-116 is a chemical compound that is an analogue and metabolite of clozapine. It is known for its weak affinity for serotonin 2 receptors and high affinity for muscarinic 1 receptors. This compound is primarily used in scientific research due to its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 1-116 involves the modification of clozapine. The process typically includes the introduction of a hydroxyl group at a specific position on the clozapine molecule. This can be achieved through various chemical reactions, including hydroxylation and other organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of GMC 1-116 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

GMC 1-116 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of GMC 1-116 may result in the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

GMC 1-116 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

    Biology: Investigated for its interactions with various biological receptors and its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

GMC 1-116 exerts its effects primarily through its high affinity for muscarinic 1 receptors. This interaction modulates various signaling pathways within the cell, leading to changes in cellular activity. The compound’s weak affinity for serotonin 2 receptors also contributes to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GMC 1-116 include other analogues and metabolites of clozapine, such as GMC 1-165. These compounds share structural similarities but differ in their specific pharmacological properties .

Uniqueness

GMC 1-116 is unique due to its specific affinity profile, which includes high affinity for muscarinic 1 receptors and weak affinity for serotonin 2 receptors. This distinct profile makes it a valuable tool in scientific research for studying receptor interactions and developing new therapeutic agents .

Biological Activity

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol, commonly referred to as a derivative of clozapine, exhibits significant biological activity, particularly in the context of neuropharmacology. This compound is primarily studied for its interactions with various neurotransmitter receptors, including dopamine and muscarinic acetylcholine receptors. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, especially in treating psychiatric disorders.

  • Molecular Formula : C18H20N4O
  • CAS Number : 1977-07-7
  • Molecular Weight : 308.38 g/mol

The biological activity of this compound is largely attributed to its role as a dopamine and serotonin antagonist . It has been shown to interact with multiple receptor types:

  • Dopamine Receptors : The compound exhibits affinity for dopamine receptors, which are implicated in mood regulation and psychotic disorders.
  • Muscarinic Acetylcholine Receptors : It has a notable binding affinity for muscarinic receptors (M1-M5), which are involved in cognitive functions and memory.

Biological Activity Data

The following table summarizes key findings regarding the compound's biological activity:

Assay Type Target Receptor IC50 (nM) Source
Binding AffinityMuscarinic Acetylcholine Receptor39BindingDB
Inhibition AssayDopamine Receptor31In vitro studies
Neurotransmitter DisplacementClozapine from Muscarinic Receptor31BindingDB

Case Studies and Research Findings

Research has highlighted the potential of this compound in various contexts:

  • Antipsychotic Activity : In studies comparing the efficacy of clozapine analogs, this compound demonstrated reduced side effects while maintaining antipsychotic properties, suggesting a favorable therapeutic profile.
  • Neuroprotective Effects : Some studies indicate that this compound may offer neuroprotective benefits by modulating neurotransmitter release and enhancing synaptic plasticity.
  • Cognitive Enhancement : Due to its action on muscarinic receptors, there is potential for cognitive enhancement applications in conditions like Alzheimer's disease.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-15(14)19-16-7-6-13(23)12-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYQCLIQUFEFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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